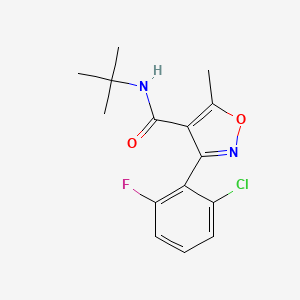
NoName
Descripción general
Descripción
NoName is a useful research compound. Its molecular formula is C18H13N3O5 and its molecular weight is 351.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.08552052 g/mol and the complexity rating of the compound is 855. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(3-methyl-3'-nitrospiro[cyclohepta[d][1,3]oxazol-3-ium-2,4'-naphthalene]-1'-ylidene)-dioxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c1-19-14-9-3-2-4-10-16(14)26-18(19)13-8-6-5-7-12(13)15(20(22)23)11-17(18)21(24)25/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSNESWTYHZXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC=C2OC13C4=CC=CC=C4C(=[N+]([O-])[O-])C=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=C2C(=CC=CC=C2)OC13C(=C/C(=[N+](\[O-])/[O-])/C4=CC=CC=C34)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of (1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane (previously referred to as NoName)?
A1: -2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539) is a selective high-affinity agonist for the α7 nicotinic acetylcholine receptor (nAChR) subtype. [, ]
Q2: What are the downstream effects of α7 nAChR activation by (1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane?
A2: Activation of α7 nAChRs by agonists like [H]A-585539 can:* Regulate interneuron excitability. []* Modulate neurotransmitter release (both excitatory and inhibitory). []* Potentially contribute to neuroprotective effects. []
Q3: How does (1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane compare to other α7 nAChR agonists in terms of binding affinity?
A3: [H]A-585539 exhibits a 5 to 10-fold higher binding affinity for α7 nAChRs compared to the antagonist [H]methyllycaconitine ([H]MLA). []
Q4: Is the molecular formula or weight available for the compound referred to as "this compound 3" in a study on Alzheimer's disease inhibitors?
A4: Unfortunately, the provided abstract does not disclose the molecular formula or weight of "this compound 3". []
Q5: Are there any spectroscopic data available for the compounds mentioned as "this compound" in the provided research articles?
A5: The abstracts lack specific details regarding spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry) for the compounds referred to as "this compound".
Q6: How do SiCH films with Si–C2H4–Si networks, designed using quantum mechanical simulations and referred to as "ideal dielectrics," perform as low-k cap layers in ULSIs?
A6: SiCH films with Si–C2H4–Si networks, designed as low-k cap layers for Cu interconnects in ULSIs, exhibit low porosity and strong barrier properties against Cu and moisture diffusion, making them suitable for further scaling of ULSIs. []
Q7: Do the provided research articles describe any catalytic properties or applications for the compounds mentioned?
A7: No, the provided abstracts do not discuss any catalytic properties or applications for the substances mentioned. The focus primarily revolves around their biological activity and material properties.
Q8: How was computational chemistry employed in the research related to 2,4-disubstituted imidazopyridines as anti-malarial agents?
A8: Researchers utilized Schrödinger's molecular modeling package (2020_4) to:* Develop a statistically robust atom-based 3D-QSAR model. []* Conduct molecular docking studies. []* Perform in-silico ADMET analysis. []* Carry out ligand-based virtual screening to identify potential lead compounds. []
Q9: What were the key findings from the computational studies on 2,4-disubstituted imidazopyridines?
A9: The computational analysis highlighted molecule 37 from the dataset as a promising candidate based on its docking score and predicted ADMET properties. Additionally, virtual screening identified ZINC73737443 as a potential lead compound with favorable energy gap, softness value, and docking score. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


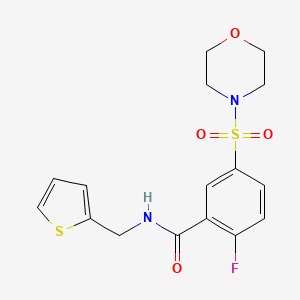
![N-(4-bromo-2-methylphenyl)-2-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4961428.png)
![1-(2-Fluorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine](/img/structure/B4961430.png)
![4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl}morpholine](/img/structure/B4961431.png)
![4-[4-(Tert-butylcarbamoyl)anilino]-4-oxobutanoic acid](/img/structure/B4961445.png)
![2-chloro-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4961447.png)
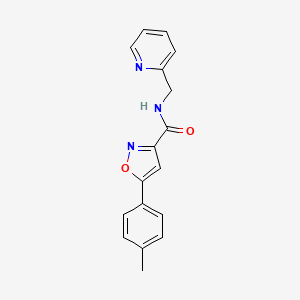
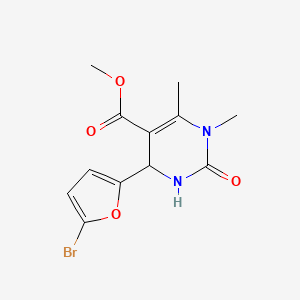
![5-[4-(benzyloxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4961464.png)
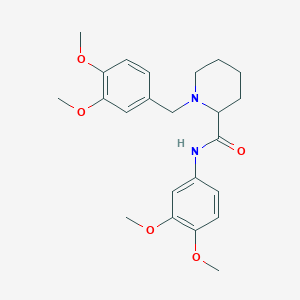
![N-[3-({[(4-butoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]-2-chlorobenzamide](/img/structure/B4961475.png)
![isopropyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4961487.png)

